molecular formula C8H7Br2NO2 B1431358 Methyl 3-(dibromomethyl)picolinate CAS No. 1029720-23-7

Methyl 3-(dibromomethyl)picolinate

Cat. No. B1431358
M. Wt: 308.95 g/mol
InChI Key: YTGAZDAXWNQXSJ-UHFFFAOYSA-N
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Description

“Methyl 3-(dibromomethyl)picolinate” is a chemical compound with the CAS Number: 1029720-23-7 and a molecular weight of 308.96 . It is a solid substance stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of “Methyl 3-(dibromomethyl)picolinate” involves the use of N-Bromosuccinimide in tetrachloromethane. The mixture is slowly heated to reflux, then refluxed for 16 hours. The succinimide is filtered off, and the filtrate is concentrated under reduced pressure to give gem-dibromomethyl compound .


Molecular Structure Analysis

The linear formula of “Methyl 3-(dibromomethyl)picolinate” is C8H7Br2NO2 . The average mass is 308.955 Da and the monoisotopic mass is 306.884338 Da .


Physical And Chemical Properties Analysis

“Methyl 3-(dibromomethyl)picolinate” is a solid substance with a melting point of 83-84°C . It is stored in dry conditions at 2-8°C .

Safety And Hazards

The safety information for “Methyl 3-(dibromomethyl)picolinate” includes several hazard statements: H302-H315-H319-H332-H335. The precautionary statements are P261-P280-P305+P351+P338 . The signal word is “Warning” and the GHS Pictogram is GHS07 .

properties

IUPAC Name

methyl 3-(dibromomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-5(7(9)10)3-2-4-11-6/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGAZDAXWNQXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(dibromomethyl)picolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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